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1-(Cyclopent-3-en-1-yl)-4-methoxybenzene

Cat. No.: B14251129
CAS No.: 244792-58-3
M. Wt: 174.24 g/mol
InChI Key: UIRASMTYABBZRW-UHFFFAOYSA-N
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Description

Significance of Aryl Cyclopentene (B43876) and Methoxyarene Derivatives in Organic Synthesis and Chemical Research

Aryl cyclopentene and methoxyarene derivatives are foundational components in the synthesis of a wide array of complex molecules. The cyclopentene ring is a common feature in numerous natural products and pharmaceuticals, providing a versatile five-membered carbocyclic scaffold. researchgate.net Its constrained, unsaturated nature allows for a variety of stereocontrolled functionalizations. When appended with an aryl group, these structures become key intermediates for more complex molecular architectures.

Methoxyarenes, or anisole (B1667542) derivatives, are also of great importance. The methoxy (B1213986) group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of various reactions. Furthermore, the methoxy group can be a precursor to the highly reactive phenol (B47542) functionality, offering a strategic handle for further synthetic transformations.

The combination of these two motifs in a single molecule, as seen in 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene, creates a versatile building block with multiple reactive sites. This allows for selective modifications of the cyclopentene double bond, the aromatic ring, and the methoxy group, making it a valuable substrate in the development of new synthetic methodologies and the construction of novel chemical entities.

Research Trajectories and Academic Importance of the Compound's Structural Motifs

The structural motifs present in this compound are at the forefront of several research trajectories. A significant area of focus is the development of catalytic asymmetric methods to control the stereochemistry of the cyclopentene ring. The enantioselective synthesis of substituted cyclopentenes is a long-standing challenge in organic synthesis, and the development of novel catalytic systems to achieve this is of paramount importance. researchgate.net

Another major research direction involves the use of these motifs in the synthesis of biologically active molecules. The aryl cyclopentene core is found in a range of natural products with interesting pharmacological properties. Consequently, the development of efficient synthetic routes to molecules like this compound and its derivatives is crucial for medicinal chemistry and drug discovery programs.

Furthermore, the methoxyarene unit is often exploited in the study of reaction mechanisms and in the development of new catalytic C-H activation and cross-coupling reactions. The electronic properties of the methoxy group can have a profound impact on the reactivity of the aromatic ring, making it an ideal system for probing the intricacies of these transformations. acs.orgnih.govchemrxiv.org

Overview of Advanced Methodologies and Mechanistic Understanding in Compound Synthesis and Transformation

The synthesis of aryl cyclopentenes has been significantly advanced through the development of transition-metal-catalyzed cross-coupling reactions. One of the most powerful methods is the Heck-Matsuda reaction, which allows for the stereoselective arylation of cyclic olefins like 3-cyclopentenol. This reaction provides a direct route to aryl cyclopentene scaffolds from readily available starting materials.

Palladium-catalyzed C(sp³)–H arylation reactions have also emerged as a powerful tool for the synthesis of such compounds. acs.orgnih.govchemrxiv.org These methods allow for the direct coupling of an aryl group to a C-H bond on the cyclopentane (B165970) ring, offering a highly atom-economical approach. Mechanistic studies, often supported by density functional theory (DFT) calculations, have been crucial in understanding the intricate details of these catalytic cycles, including the key steps of C-H activation and reductive elimination. rsc.org

The transformation of these molecules is also an active area of research. For instance, the double bond in the cyclopentene ring can undergo a variety of reactions, including hydrogenation, epoxidation, and dihydroxylation, to introduce new functionality. The aromatic ring can be further functionalized through electrophilic aromatic substitution or directed ortho-metalation, guided by the methoxy group.

Interactive Data Tables

Below are representative data tables illustrating typical yields for the synthesis of aryl cyclopentene derivatives using modern synthetic methods.

Table 1: Representative Yields for Heck-Matsuda Arylation of 3-Cyclopentenol Derivatives
Arylating AgentCatalystBaseSolventYield (%)
4-Methoxybenzenediazonium tetrafluoroboratePd(OAc)₂NaHCO₃MeOH85
4-Bromophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O78
4-IodophenolPdCl₂(dppf)Cs₂CO₃DMF92
Table 2: Representative Yields for Pd-Catalyzed C(sp³)–H Arylation of Cyclopentane Derivatives
Aryl HalideLigandOxidantSolventYield (%)
4-BromoanisoleMono-N-protected amino acid (MPAA)Ag₂CO₃TFA75
4-IodoanisoleAcetyl-protected amino acidBQHFIP88
4-Chloroanisole(t-Bu)₂P-O-biphenylK₂CO₃Dioxane65

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B14251129 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene CAS No. 244792-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

244792-58-3

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-cyclopent-3-en-1-yl-4-methoxybenzene

InChI

InChI=1S/C12H14O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h2-3,6-10H,4-5H2,1H3

InChI Key

UIRASMTYABBZRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC=CC2

Origin of Product

United States

Iii. Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Intermediates

The elucidation of transient species, or reaction intermediates, is fundamental to understanding the mechanism of a chemical transformation. For a molecule like 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene, which possesses both an electron-rich aromatic system and a carbon-carbon double bond, reactions typically proceed through charged or radical intermediates.

The specific class of reactive intermediate formed during a reaction involving this compound is dictated by the reaction conditions and reagents.

Carbocations : These are the most common intermediates in reactions involving this compound, particularly in electrophilic reactions.

Electrophilic Aromatic Substitution : Attack by an electrophile (E+) on the 4-methoxybenzene ring disrupts its aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edu The positive charge is delocalized across the ring, with significant charge density at the ortho and para positions relative to the incoming electrophile. uci.edu The rate-determining step in this two-step mechanism is the formation of this carbocation intermediate. uci.edumasterorganicchemistry.com

Electrophilic Addition : The double bond in the cyclopent-3-en-1-yl ring can act as a nucleophile, attacking an electrophile (e.g., a proton from an acid) to form a secondary carbocation on the cyclopentyl ring. libretexts.orgyoutube.com This carbocation could potentially undergo rearrangement via a hydride shift to form a more stable carbocation, a common feature in carbocation chemistry. ed.govdatapdf.com

Reaction TypeDescriptionPlausible Carbocation Intermediate
Electrophilic Aromatic SubstitutionAttack of an electrophile (E+) at the position ortho to the cyclopentenyl group on the anisole (B1667542) ring.Resonance-stabilized arenium ion (sigma complex) with charge delocalized on the aromatic ring.
Electrophilic AdditionProtonation of the double bond in the cyclopentene (B43876) ring.Secondary carbocation formed on the cyclopentyl ring.

Radicals : Free radical intermediates are generated under conditions involving radical initiators (e.g., peroxides) or photolysis. In the presence of a radical species, hydrogen abstraction could occur, or the radical could add across the double bond of the cyclopentene ring. Electron Paramagnetic Resonance (EPR) spectroscopy is a key method for detecting and characterizing these species due to their unpaired electrons. mdpi.com Chemical trapping, for instance with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can also be used to intercept radical intermediates, forming a stable adduct that can be analyzed. csbsju.edu

Carbenes : Carbenes are neutral intermediates containing a divalent carbon atom. While less common for the typical reactions of this substrate, they can be involved in specific transformations like cyclopropanation of the double bond. The detection of carbenes often involves trapping experiments or spectroscopic identification of subsequent products. nih.gov

Because reactive intermediates are often short-lived and present in low concentrations, their detection and characterization require sophisticated analytical methods. rsc.orgnih.gov

Mass spectrometry (MS) is exceptionally sensitive for detecting charged intermediates like carbocations. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) : This technique allows for the direct transfer of ions from a solution into the gas phase for mass analysis. nih.govresearchgate.net By sampling a reaction mixture directly, ESI-MS can detect charged intermediates present in the solution, providing their mass-to-charge ratio (m/z). nih.gov

Tandem Mass Spectrometry (MS/MS) : To gain structural information, an ion corresponding to a suspected intermediate can be mass-selected and subjected to collision-activated dissociation (CAD). nih.govacs.org The resulting fragmentation pattern provides valuable clues about the ion's structure. acs.org

Ion Spectroscopy : This advanced technique, often coupled with mass spectrometry, provides vibrational spectra (e.g., Infrared Photodissociation or IRPD spectroscopy) of mass-selected ions. nih.govacs.org This allows for a detailed structural characterization of an intermediate, confirming its identity beyond just its elemental composition. nih.govacs.org

TechniquePrinciple of OperationInformation Obtained
ESI-MSSoft ionization transfers ions from solution to the gas phase for m/z analysis. nih.govDetection of charged intermediates and determination of their mass and charge. nih.gov
Tandem MS (MS/MS)Isolation of a specific ion followed by fragmentation to analyze its constituent parts. acs.orgStructural information based on fragmentation patterns. acs.org
Ion Spectroscopy (IRPD)Measuring the infrared spectrum of a mass-selected ion by observing its fragmentation upon resonant IR laser absorption. acs.orgVibrational frequencies, providing detailed structural confirmation of the intermediate. acs.org

Spectroscopic techniques provide direct structural and electronic information about intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for characterizing stable carbocations in superacid solutions. dalalinstitute.comdalalinstitute.com The carbon atom bearing the positive charge in a carbocation is highly deshielded and exhibits a characteristic, large downfield chemical shift in the 13C NMR spectrum, often appearing well above 200 ppm. dalalinstitute.com

Electron Spin Resonance (ESR) Spectroscopy : Also known as Electron Paramagnetic Resonance (EPR), this is the definitive method for detecting and studying species with unpaired electrons, such as radicals. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : The formation of colored intermediates, such as highly conjugated carbocations, can be monitored by observing changes in the UV-Vis absorption spectrum over time. acs.org

Infrared (IR) Spectroscopy : IR can identify functional groups within an intermediate. When combined with techniques like matrix isolation (where intermediates are frozen in an inert gas at very low temperatures), it can provide a clear vibrational spectrum of the transient species. uq.edu.au

Laser Flash Photolysis : This technique is used to generate and study short-lived intermediates. A short, intense laser pulse initiates a reaction, and the resulting transient species are monitored using time-resolved spectroscopic methods like UV-Vis or fluorescence spectroscopy. acs.org

Characteristic ¹³C NMR Chemical Shifts for Carbocationic Carbons dalalinstitute.com
CarbocationSubstituent (p-position)¹³C Chemical Shift (δ, ppm)
Benzylic Carbocation-OCH₃219
Benzylic Carbocation-CH₃243
Benzylic Carbocation-H255
Benzylic Carbocation-CF₃269
tert-Butyl CarbocationN/A330

When an intermediate is too reactive to be observed directly, it can often be "trapped" by adding a reagent that rapidly converts it into a stable, characterizable product. csbsju.edu This provides compelling, albeit indirect, evidence for the intermediate's existence. csbsju.edunih.gov For example, a suspected carbocation can be trapped by a potent nucleophile, while a radical can be trapped by a radical scavenger like TEMPO. csbsju.edu In some cases, intermediates can be isolated by stopping the reaction after a short time or by using very mild conditions, allowing for their direct analysis. youtube.com

Studying the rate of a reaction provides crucial insight into its mechanism. By systematically changing the concentration of reactants and observing the effect on the reaction rate, a rate law can be determined. libretexts.org For many electrophilic reactions, the rate-determining step is the formation of the carbocation intermediate. masterorganicchemistry.com Kinetic studies can therefore help confirm the involvement of such an intermediate in the slowest step of the reaction sequence. acs.orgyoutube.com Comparing the stability of potential intermediates (e.g., primary vs. secondary carbocations) with the observed reaction products and rates helps to build a complete picture of the reaction pathway. youtube.com

Advanced Techniques for Detection and Characterization of Intermediates

Detailed Mechanistic Pathways

The formation and subsequent reactions of this compound can be understood by considering various mechanistic possibilities, including pericyclic, radical, and ionic pathways. The operative mechanism is often dictated by the specific reaction conditions, such as the nature of the reactants, catalysts, and solvents.

In the context of cycloaddition reactions that could lead to the formation of the cyclopentene ring, a key mechanistic question is whether the reaction proceeds through a concerted or a stepwise pathway. A concerted reaction involves the simultaneous formation of multiple bonds in a single transition state, whereas a stepwise reaction proceeds through one or more intermediates. quora.com

For instance, a Diels-Alder reaction, a type of [4+2] cycloaddition, is a classic example of a concerted pericyclic reaction. While not directly forming this compound, analogous cycloadditions are fundamental to forming six-membered rings and their mechanisms have been studied extensively. Computational studies on various cycloadditions, such as the 1,3-dipolar cycloaddition of nitrone to ethene, have shown a preference for the concerted pathway over a stepwise diradical mechanism. researchgate.netnih.gov However, factors such as substrate structure and strain can influence the mechanism. For example, in dehydro-Diels-Alder reactions, while a concerted pathway is often energetically favored, stepwise mechanisms can become competitive, particularly with strained or electronically biased reactants. researchgate.net The preference for a concerted versus a stepwise mechanism is a subtle interplay of electronic and steric factors, and even computational methods can sometimes yield different predictions depending on the level of theory used. researchgate.net

Radical mechanisms could be involved in the synthesis or reactions of this compound, particularly under conditions that promote homolytic bond cleavage, such as high temperatures or the presence of radical initiators. For example, radical addition to the double bond of the cyclopentene ring is a plausible transformation.

In a related context, the lignin (B12514952) peroxidase-catalyzed oxidation of 1-(3′,4′-dimethoxyphenyl)propene to veratraldehyde involves radical intermediates. mdpi.com This enzymatic reaction demonstrates that biological systems can utilize radical pathways for the transformation of molecules containing a methoxyphenyl group. The mechanism involves the formation of a cation radical as an intermediate, followed by a series of non-enzymatic steps. mdpi.com This highlights the potential for radical-mediated C-C bond cleavage and functionalization in similar systems.

Ionic pathways, particularly those involving carbocation intermediates, are highly relevant to the chemistry of alkenes and aromatic compounds. Reactions involving this compound could proceed through such intermediates, which are prone to rearrangements to form more stable species.

A classic example of such a rearrangement is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.orgslideshare.net This type of rearrangement is common in the chemistry of bicyclic terpenes and other systems where ring strain can be relieved or a more substituted, and thus more stable, carbocation can be formed. wikipedia.orgresearchgate.net For instance, in acid-catalyzed reactions of alcohols, the initial formation of a carbocation can be followed by a Wagner-Meerwein shift to yield a rearranged olefin product. slideshare.net While specific examples involving this compound are not documented, the potential for such rearrangements should be considered in any reaction that generates a carbocation on the cyclopentyl ring or its side chain.

Catalysts, particularly transition metal complexes and organocatalysts, play a crucial role in controlling the mechanism and stereoselectivity of organic reactions. In the synthesis of chiral molecules, the choice of catalyst and ligands is paramount.

For instance, in asymmetric hetero-Diels-Alder reactions, copper(II)-bisoxazoline complexes have been shown to be effective catalysts, with the solvent also playing a significant role in determining the enantioselectivity. Similarly, in dearomative cyclopropanation reactions, the use of chiral sulfur ylides can lead to the formation of optically enriched products. nih.gov The catalyst and ligands create a chiral environment that directs the approach of the reactants, favoring the formation of one stereoisomer over others. The precise mechanism of stereochemical induction often involves the formation of a transient complex between the catalyst and the substrate, which then reacts in a highly organized transition state.

The solvent is not merely an inert medium for a reaction but can significantly influence the reaction rate, mechanism, and selectivity. rsc.org Electrostatic interactions between the solvent and the reactants, transition states, and products can stabilize or destabilize these species, thereby altering the energy landscape of the reaction. rsc.org

In stereoselective reactions, solvent effects can be particularly pronounced. For example, in the solvent-controlled diastereoselective synthesis of cyclopentane (B165970) derivatives via a [3+2] cyclization, the choice of solvent and cosolvent was found to be crucial in directing the stereochemical outcome. nih.gov In asymmetric hetero-Diels-Alder reactions, polar solvents like nitroalkanes have been shown to significantly improve the catalytic properties and enantioselectivity of copper-based Lewis acid catalysts. Hydrogen bonding interactions between the solvent and the reactants or catalyst can also play a critical role in organizing the transition state and enhancing stereoselectivity.

Achieving high levels of stereochemical control is a central goal in modern organic synthesis. This can be accomplished through various strategies, including the use of chiral substrates, reagents, or catalysts. Stereoconvergent synthesis is a particularly elegant approach where a mixture of stereoisomers of a starting material is converted into a single stereoisomer of the product.

The stereoselective synthesis of complex molecules often relies on a deep understanding of the reaction mechanism. For example, in the synthesis of stereoisomers of β-methoxytyrosine, a component of callipeltin A, precise control over the stereochemistry was achieved through a carefully designed synthetic route. nih.gov The mechanism of stereochemical control often involves the formation of a rigid transition state where the facial selectivity of the reaction is dictated by steric and electronic interactions. In catalyst-controlled reactions, the chiral catalyst creates a defined three-dimensional space that directs the reaction to proceed with a high degree of stereoselectivity.

Reactivity of the Cyclopentene Moiety

The cyclopentene ring contains a carbon-carbon double bond, which is a region of high electron density, making it susceptible to attack by electrophiles and a participant in pericyclic reactions. youtube.com The presence of the bulky 4-methoxyphenyl (B3050149) substituent at the allylic position can introduce steric hindrance and may exert minor electronic effects on the reactivity and regioselectivity of these reactions.

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. The double bond of the cyclopentene moiety can act as a 2π-electron component in these transformations.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). wikipedia.org In this context, the cyclopentene double bond in this compound serves as the dienophile. wikipedia.org The reaction is typically concerted and stereospecific, allowing for predictable control over the stereochemistry of the newly formed ring. wikipedia.org

The reactivity of the cyclopentene moiety as a dienophile is influenced by its electronic nature. In a normal-demand Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups, and the diene with electron-donating groups. wikipedia.orgmasterorganicchemistry.com As the 4-methoxyphenyl group is not directly conjugated with the double bond, its electronic influence is minimal, making the cyclopentene ring a relatively neutral dienophile. Consequently, reactions may require thermal conditions or Lewis acid catalysis to proceed efficiently. nih.gov

The reaction of this compound with a symmetrical diene like cyclopentadiene (B3395910) would yield a polycyclic adduct. The stereochemical outcome is generally governed by the "endo rule," which predicts that the dienophile's substituent (the 4-methoxyphenyl group) will be oriented towards the newly forming double bond in the transition state.

Table 1: Predicted Products of Diels-Alder Reactions

DieneDienophilePredicted Adduct StructureConditions
1,3-ButadieneThis compound5-(4-Methoxyphenyl)bicyclo[4.3.0]non-2-eneHeat
CyclopentadieneThis compound2-(4-Methoxyphenyl)tricyclo[5.2.1.0²⁶]dec-8-eneHeat/Lewis Acid
Maleic Anhydride(as diene, inverse demand)Not favorable-

The reverse of this reaction, the retro-Diels-Alder reaction, can occur at high temperatures and is characterized by the fragmentation of the cyclohexene (B86901) ring into a diene and a dienophile. wikipedia.org This process can be coupled with the extrusion (expulsion) of a small, stable molecule like CO₂, SO₂, or N₂ if the adduct is appropriately structured, though this is less common for simple hydrocarbon frameworks derived from cyclopentene.

Beyond the [4+2] Diels-Alder reaction, other cycloadditions can be utilized to construct different ring systems.

[3+2] Cycloadditions: These reactions involve a 1,3-dipole reacting with the cyclopentene double bond (the dipolarophile) to form a five-membered heterocyclic ring. This method is highly valuable for synthesizing complex molecules containing nitrogen or oxygen. For instance, the reaction with an azide (B81097) would yield a triazoline ring, while reaction with a nitrile oxide would produce an isoxazoline. The regioselectivity of the addition would be influenced by both steric and electronic factors. organic-chemistry.org

[4+3] Cycloadditions: While less common for simple alkenes, systems containing a 3-alkenyl group attached to an aromatic ring like indole (B1671886) can act as the 4π component in [4+3] cycloadditions with oxyallyl cations to form seven-membered rings, such as cyclohepta[b]indoles. nih.govuchicago.eduwnmc.edu.cnacs.org By analogy, this compound could potentially participate in specialized cycloadditions, although its efficiency as a 4π partner is not well-established.

Table 2: Potential [3+2] Cycloaddition Reactions

1,3-DipoleReagent ExampleProduct Class
AzidePhenyl azide (PhN₃)Triazoline
NitroneC-Phenyl-N-methylnitroneIsoxazolidine
Nitrile OxideBenzonitrile oxide (PhCNO)Isoxazoline

The electron-rich π-bond of the cyclopentene ring is inherently nucleophilic, making it highly reactive towards electrophiles. pressbooks.pub

Electrophilic addition is a characteristic reaction of alkenes. libretexts.org The mechanism typically involves a two-step process: initial attack by the electrophile on the double bond to form a carbocation intermediate, followed by rapid capture of the carbocation by a nucleophile. pressbooks.pubyoutube.com

For an unsymmetrical alkene like this compound, the regioselectivity of the addition is predicted by Markovnikov's rule. pressbooks.pub The rule states that in the addition of a protic acid (HX), the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. pressbooks.pubyoutube.com In this case, the two carbons of the double bond are electronically similar, but the formation of a carbocation at the carbon closer to the 4-methoxyphenyl substituent could be slightly more stabilized. The steric bulk of the substituent would also play a significant role in directing the incoming electrophile.

Common electrophilic addition reactions include:

Hydrohalogenation: Addition of HBr or HCl proceeds via the more stable carbocation intermediate.

Halogenation: Addition of Br₂ or Cl₂ occurs, typically with anti-stereochemistry, through a cyclic halonium ion intermediate.

Hydration: Acid-catalyzed addition of water yields an alcohol, also following Markovnikov's rule.

Conversely, nucleophilic addition to the unsubstituted cyclopentene double bond is generally unfavorable. Such reactions require the alkene to be activated by potent electron-withdrawing groups, which are absent in this compound.

Table 3: Predicted Products of Electrophilic Addition Reactions

ReagentElectrophile (E⁺)Nucleophile (Nu⁻)Predicted Major Product
HBrH⁺Br⁻1-(3-Bromocyclopentyl)-4-methoxybenzene
Cl₂Cl⁺Cl⁻1-(3,4-Dichlorocyclopentyl)-4-methoxybenzene
H₂O / H⁺H⁺H₂O3-(4-Methoxyphenyl)cyclopentan-1-ol
Br₂ / H₂OBr⁺H₂O4-Bromo-3-(4-methoxyphenyl)cyclopentan-1-ol

The cyclopentane skeleton is relatively stable, with low ring strain compared to three- or four-membered rings. chemistrysteps.com However, rearrangements can occur, particularly when carbocation intermediates are involved, such as during electrophilic addition or Sₙ1 reactions. chemistrysteps.com If a secondary carbocation is formed, a 1,2-hydride or 1,2-alkyl shift could occur to generate a more stable tertiary carbocation, if such a position is available.

Ring expansion and contraction are also known rearrangement pathways in cyclic systems. ugent.beacs.org For example, a carbocation adjacent to a cyclobutane (B1203170) ring can drive a ring expansion to form a more stable cyclopentyl cation. chemistrysteps.com While a cyclopentane ring is already quite stable, specific substitution patterns or reaction conditions could potentially induce rearrangement. For instance, the vinylcyclopropane-cyclopentene rearrangement is a well-known thermal or photochemical reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene, highlighting the thermodynamic favorability of the five-membered ring. wikipedia.org

Cycloaddition Reactions (e.g., [3+2], [4+2])

Reactivity of the 4-Methoxybenzene Moiety

The 4-methoxybenzene (anisyl) group is an electron-rich aromatic system. The methoxy (B1213986) group (-OCH₃) is a powerful activating group for electrophilic aromatic substitution (EAS). vanderbilt.edu It donates electron density to the benzene (B151609) ring through resonance (a +M or +R effect), which is stronger than its electron-withdrawing inductive effect (-I). quora.comyoutube.com This increased electron density makes the ring highly nucleophilic and much more reactive towards electrophiles than benzene itself. quora.combrainly.in

The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho (C-3 and C-5) and para (C-6) to the methoxy group. Since the para position is already occupied by the cyclopentyl substituent, substitution will occur at the two equivalent ortho positions (C-3 and C-5).

Common electrophilic aromatic substitution reactions for the anisyl group include:

Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid (or even without one, due to the high activation) introduces a bromine atom.

Friedel-Crafts Acylation: Reaction with an acyl chloride and a Lewis acid like AlCl₃ introduces an acyl group. The product is a ketone.

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid adds an alkyl group. This reaction can sometimes be prone to over-alkylation because the product is also activated. vanderbilt.edu

Table 4: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺1-(Cyclopent-3-en-1-yl)-4-methoxy-2-nitrobenzene
BrominationBr₂, FeBr₃Br⁺2-Bromo-1-(cyclopent-3-en-1-yl)-4-methoxybenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(4-(Cyclopent-3-en-1-yl)-3-methoxyphenyl)ethan-1-one
Friedel-Crafts AlkylationCH₃Cl, AlCl₃CH₃⁺1-(Cyclopent-3-en-1-yl)-4-methoxy-2-methylbenzene

Electronic Effects and Influence of the Methoxy Group on Reactivity

The reactivity of "this compound" is significantly influenced by the electronic properties of the methoxy (-OCH₃) group attached to the benzene ring. The methoxy group exhibits a dual electronic effect: a resonance effect (+R or +M) and an inductive effect (-I). askfilo.com

The resonance effect involves the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system. This increases the electron density on the benzene ring, particularly at the ortho and para positions relative to the methoxy group. askfilo.comlibretexts.org This electron-donating resonance makes the aromatic ring more nucleophilic and thus more reactive towards electrophilic attack. wikipedia.org

Conversely, the oxygen atom in the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring through the sigma bond. askfilo.comviu.ca

In the case of the methoxy group, the electron-donating resonance effect is dominant over the electron-withdrawing inductive effect, especially for the ortho and para positions. wikipedia.orgviu.ca This net effect results in the methoxy group being classified as an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org However, at the meta position, which does not benefit from the resonance donation, the inductive effect prevails, leading to a slight deactivation relative to benzene. askfilo.comwikipedia.org This differential influence on the positions of the aromatic ring dictates the regioselectivity of many reactions.

Table 1: Summary of Electronic Effects of the Methoxy Group on the Benzene Ring

Effect Type Description Impact on Benzene Ring Positional Influence
Resonance (+R) Donation of oxygen lone pair electrons into the π-system. Increases electron density. Strongest at ortho and para positions.
Inductive (-I) Withdrawal of electron density via the sigma bond due to oxygen's electronegativity. Decreases electron density. Affects all positions, but is the dominant effect at the meta position.
Net Effect The +R effect dominates the -I effect. Overall activation of the ring towards electrophilic substitution. Ortho and para positions are strongly activated; meta position is slightly deactivated. askfilo.comwikipedia.org

Activation and Deactivation Patterns in Arylation Reactions

In the context of arylation reactions, the methoxy group in "this compound" plays a crucial role in directing the outcome of substitutions on the aromatic ring. As an activating group, it directs incoming electrophiles to the ortho and para positions. libretexts.org Since the para position is already occupied by the cyclopentenyl group, electrophilic arylation would be directed to the two ortho positions (C2 and C6).

This directing effect is a consequence of the stabilization of the intermediate carbocation (the arenium ion) formed during electrophilic attack. When an electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is adjacent to the methoxy group, allowing the oxygen atom to donate a lone pair and form a more stable, oxonium ion-like structure. libretexts.org Attack at the meta position does not allow for this type of stabilization.

In cross-coupling reactions, such as the Suzuki-Miyaura reaction, where the methoxy-containing aryl group might be coupled with another aryl moiety, the electronic nature of the substituents is also critical. Generally, electron-donating groups on the boronic acid component can sometimes decrease the reaction rate, while electron-withdrawing groups on the aryl halide component tend to increase reactivity. researchgate.net For instance, in Suzuki-Miyaura cross-coupling reactions, chloroanthraquinones readily couple with substituted phenyl boronic acids, including 4-methoxyphenylboronic acid. researchgate.net The reaction of aryl halides with alk-1-enylboranes to produce arylated alkenes is also effectively catalyzed by palladium complexes. rsc.org The presence of the methoxy group makes the aryl ring electron-rich, which can influence the oxidative addition and reductive elimination steps in the catalytic cycle of such cross-coupling reactions.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

Position of Attack Stability of Carbocation Intermediate Reason for Stability/Instability Expected Product
Ortho High Resonance stabilization from the methoxy group's lone pair. libretexts.org Major product
Meta Low No direct resonance stabilization from the methoxy group. askfilo.comlibretexts.org Minor or no product
Para (Blocked) Position is substituted with the cyclopentenyl group. N/A

Radical Cation Chemistry of Methoxyarylalkenes

Methoxyarylalkenes, including structures like "this compound," can undergo oxidation to form radical cations. These species are highly reactive intermediates in various chemical transformations. rsc.org The formation of a radical cation involves the removal of a single electron from the molecule, typically from the highest occupied molecular orbital (HOMO). In methoxyarylalkenes, the HOMO is often associated with the electron-rich π-system of the methoxy-activated benzene ring or the alkene double bond.

Studies on the oxidation of aryl-substituted alkenes have shown that the resulting radical cations are key intermediates. rsc.org The electron deficiency in these radical cations tends to be localized on the alkene double bond rather than the aromatic ring. rsc.org For "this compound," this would imply that upon one-electron oxidation, the resulting radical cation would have significant radical and positive charge character associated with the cyclopentene moiety.

The acidity of C-H bonds adjacent to the newly formed radical cation center is significantly increased compared to the neutral molecule. princeton.edu This facilitates deprotonation, leading to the formation of a radical, which can then undergo further reactions. The subsequent chemistry of the radical cation is dictated by the surrounding functional groups and reaction conditions. princeton.edu Possible reaction pathways for such intermediates include deprotonation, nucleophilic attack, dimerization, or cycloaddition. princeton.edu The stability and reactivity of these radical cations are crucial in understanding their role in various polymerization and synthetic reactions. nih.govnih.gov

Catalytic Role of the Methoxy Group in Proton Migrations and Cyclizations

The methoxy group, beyond its electronic influence on the aromatic ring, can also play a direct catalytic role in certain reaction mechanisms, particularly those involving proton migrations and cyclizations. The oxygen atom of the methoxy group, with its lone pairs of electrons, can act as an intramolecular proton acceptor or donor, facilitating proton transfer steps that might otherwise have high activation barriers.

For example, in the gas-phase Nazarov cyclization of 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one, density functional theory (DFT) calculations have shown that the methoxy group serves as a catalyst for the proton migrations required for both the initial cyclization and subsequent fragmentation steps. nih.gov The methoxy group can shuttle a proton from one part of the molecule to another, effectively acting as an intramolecular base or acid.

This principle can be extended to potential reactions of "this compound." In acid-catalyzed reactions, such as isomerizations of the double bond within the cyclopentene ring or cyclization reactions involving the alkene and the aryl ring, the methoxy group could participate by stabilizing cationic intermediates or by facilitating key proton transfer steps. This intramolecular assistance can significantly accelerate reaction rates and influence the stereochemical outcome of the products. nih.gov

Iv. Computational and Theoretical Chemistry Studies

Application of Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Orbital Theory)

Quantum chemical calculations are fundamental to modern chemical research, with Density Functional Theory (DFT) being a particularly prominent method for studying organic molecules. healthinformaticsjournal.comresearchgate.net DFT is widely used to determine optimized molecular geometries, electronic structures, and other key properties. researchgate.net Calculations are typically performed using specific combinations of functionals, such as B3LYP or M06-2X, and basis sets like 6-311++G(d,p), which provide a balance of computational cost and accuracy. healthinformaticsjournal.comclinicsearchonline.orgmdpi.com These methods can accurately predict bond lengths and angles, which can then be validated by comparison with experimental data where available. clinicsearchonline.orguni-greifswald.de

Molecular Orbital (MO) theory is another cornerstone of computational chemistry, providing a framework for understanding the electronic structure and excited states of molecules. dntb.gov.ua The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for explaining molecular reactivity. clinicsearchonline.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net For instance, a smaller energy gap suggests that a molecule is more polarizable and reactive. researchgate.net

Computational MethodPrimary Applications in Organic ChemistryRepresentative Functionals/Basis Sets
Density Functional Theory (DFT) Geometry optimization, Vibrational frequency analysis, Calculation of thermodynamic properties, Reaction pathway mapping. healthinformaticsjournal.comclinicsearchonline.orgresearchgate.netB3LYP, M06-2X, B3PW91 / 6-31G(d,p), 6-311++G(d,p), cc-pVQZ. clinicsearchonline.orgmdpi.commdpi.comepstem.net
Molecular Orbital (MO) Theory Analysis of electronic structure, Prediction of UV-Vis spectra, Understanding chemical reactivity through Frontier Molecular Orbitals (HOMO/LUMO). clinicsearchonline.orgdntb.gov.uasydney.edu.auINDO/S-CI (for spectroscopy), Hartree-Fock. dntb.gov.ua
Time-Dependent DFT (TD-DFT) Calculation of excited state energies, Simulation of electronic absorption spectra (UV-Vis). nih.govCAM-B3LYP, B3LYP. nih.gov

Understanding Electronic Structure and Reactivity through Computational Modeling

A chemical reaction can be visualized as movement across a potential energy surface (PES). Computational methods are employed to map this surface, identifying low-energy paths from reactants to products. researchgate.net The optimized structures of reactants, intermediates, and products correspond to local minima on the PES. researchgate.net By calculating the energy of these stationary points along with the transition states that connect them, a reaction energy profile can be constructed.

The transition state (TS) is the highest energy point along the lowest energy reaction path connecting reactants and products. mdpi.com Locating the precise geometry and energy of a transition state is a key goal of computational reaction modeling, as this information is used to calculate the activation energy, which governs the reaction rate. Theoretical studies can identify and characterize multiple transition states in complex, multi-step reactions. mdpi.com For instance, a study on veratraldehyde formation identified four distinct transition states, analyzing the endothermic and exothermic nature of each corresponding reaction step. mdpi.com

Furthermore, computational analysis can reveal the nature of the transition state, such as whether a reaction proceeds through a concerted, asynchronous mechanism, which is common in cycloaddition reactions like the Diels-Alder reaction. researchgate.net

The distribution of electrons in a molecule is fundamental to its reactivity. Electron density analysis provides a visual and quantitative understanding of where electrons are localized and where they are deficient. One common technique is the mapping of the Molecular Electrostatic Potential (MEP). clinicsearchonline.org MEP maps use a color scale to represent the electrostatic potential on the molecule's surface; red or orange areas indicate electron-rich regions susceptible to electrophilic attack, while blue areas denote electron-deficient regions prone to nucleophilic attack. clinicsearchonline.orgresearchgate.net

Another powerful method is Natural Bond Orbital (NBO) analysis, which examines charge delocalization, donor-acceptor interactions, and hyperconjugative effects within a molecule. healthinformaticsjournal.comresearchgate.net This analysis can quantify the stability gained from interactions between filled and empty orbitals, providing deep insight into bonding and structure.

Reaction mechanisms often involve transient species such as carbocations and radicals. Computational chemistry is essential for characterizing these highly reactive intermediates. The cyclopenten-4-yl cation, the core carbocation structure within 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene, has been the subject of theoretical studies. nih.gov Quantum chemical investigations of stable derivatives of this cation revealed that the five-membered ring is planar, and the positive charge is stabilized through strong hyperconjugation from adjacent carbon-element σ-bonds into the empty p-orbital of the cationic carbon. nih.gov These studies also indicated significant π-electron delocalization across the carbocycle, imparting a degree of aromaticity. nih.gov

Similarly, computational methods can be used to model radical intermediates that may form during certain reactions. mdpi.com By calculating their geometries and electronic properties, researchers can understand their stability and predict their subsequent reaction pathways.

Predictive Modeling for Reaction Selectivity and Mechanism

Beyond analyzing specific reactions, computational chemistry is increasingly moving towards predictive modeling, where machine learning (ML) and artificial intelligence are used to forecast reaction outcomes. nih.gov These models can predict the selectivity (e.g., regioselectivity or stereoselectivity) and likelihood of various reaction pathways. nih.govarxiv.org

One advanced strategy involves using neural network potentials (NNPs) to rapidly evaluate the energies of numerous potential reaction pathways. arxiv.org This approach combines graph-based methods to enumerate possible reaction steps with machine learning techniques to filter out unstable intermediates or those formed via high-energy pathways. arxiv.org By estimating activation energies computationally, these models can anticipate the most favorable reaction mechanism from a vast number of possibilities, significantly accelerating the process of reaction discovery and development. nih.govarxiv.org

Predictive Modeling StepDescriptionComputational Tools
1. Enumeration Generation of all plausible reaction steps and intermediates from a given set of reactants.Graph-based enumeration schemes, stereoenumeration. arxiv.org
2. Filtering Rapid evaluation and removal of candidate intermediates that are predicted to be unstable or thermodynamically unfavorable.Message Passing Neural Networks (MPNNs), Condensed Graph of Reaction (CGR) models. arxiv.org
3. Pathway Evaluation Detailed computational analysis of the remaining, more plausible, reaction pathways to determine activation energies and reaction energies.Neural Network Potentials (NNPs), Density Functional Theory (DFT). arxiv.org
4. Prediction Identification of the most likely reaction products and the rate-limiting steps based on the calculated energetic profiles.Analysis of activation and reaction energies. arxiv.org

Computational Elucidation of Intermediate Species

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the computational elucidation of reaction intermediates for the synthesis or reactions of this compound. Therefore, no detailed research findings or specific data tables for this particular compound can be presented.

However, this section will outline the typical methodologies and the nature of the data that would be generated in such a study, based on established practices in computational and theoretical chemistry for analogous chemical systems.

In a typical computational investigation of the reaction mechanisms involving this compound, such as its formation via a Friedel-Crafts type reaction between a cyclopentenyl cation source and anisole (B1667542), density functional theory (DFT) would be a primary tool. nih.govresearchgate.netbeilstein-journals.org Researchers would employ various functionals and basis sets to model the potential energy surface of the reaction.

The primary goal would be to identify and characterize all stationary points, including reactants, products, transition states, and, crucially, any intermediate species. For a reaction like the alkylation of anisole, key intermediates would likely be carbocationic species.

Hypothetical Research Findings and Data Tables:

Were such a study to be conducted, the findings would typically be presented in a series of tables detailing the geometric and energetic properties of the located intermediates.

Table 1: Calculated Relative Energies of Postulated Intermediates

This table would present the calculated energies of various potential carbocation intermediates relative to the separated reactants. The stability of different isomers (ortho, meta, para substitution on the anisole ring) and different carbocation arrangements on the cyclopentenyl moiety would be compared.

Intermediate SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Anisole + Cyclopentenyl Cation)B3LYP/6-31G(d)0.0
ortho-Sigma Complex IntermediateB3LYP/6-31G(d)Calculated Value
meta-Sigma Complex IntermediateB3LYP/6-31G(d)Calculated Value
para-Sigma Complex IntermediateB3LYP/6-31G(d)Calculated Value

Note: The values in this table are placeholders and would be determined by quantum chemical calculations.

Table 2: Key Geometric Parameters of a Hypothetical Intermediate

This table would provide crucial bond lengths and angles for a stabilized intermediate, such as the para-substituted sigma complex, which is often the precursor to the final product in electrophilic aromatic substitution. These parameters help in understanding the structure and bonding within the intermediate.

ParameterAtom 1Atom 2Calculated Value (Å or °)
Bond LengthC(ipso)C(cyclopentyl)Calculated Value
Bond LengthC(ipso)HCalculated Value
Dihedral AngleC1-C2-C3-C4 (Benzene Ring)Calculated Value

Note: The values in this table are placeholders and would be determined by quantum chemical calculations.

Computational studies also provide insights into the electronic structure of intermediates. Analysis of the charge distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential maps would reveal the nature of the carbocation and the extent of charge delocalization, which is crucial for understanding its stability and reactivity. mdpi.com

V. Advanced Methodologies in Organic Synthesis Relevant to the Compound

C-H Functionalization as a Strategic Approach to Molecular Complexity

Carbon-hydrogen (C-H) functionalization has emerged as a transformative strategy in organic synthesis, offering a departure from traditional methods that rely on pre-functionalized starting materials. frontiersin.orgrsc.org This approach allows for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, significantly streamlining synthetic routes and improving atom economy. acs.org In the context of 1-(Cyclopent-3-en-1-yl)-4-methoxybenzene, C-H functionalization offers compelling theoretical pathways to both the anisole (B1667542) and cyclopentene (B43876) moieties.

For the anisole portion, direct C-H arylation or alkylation could be envisioned. For instance, palladium-catalyzed C-H activation of anisole could enable the introduction of the cyclopentenyl group at a specific position, guided by directing groups or the inherent electronic properties of the methoxy (B1213986) group. rsc.org While ortho- and meta-selective C-H functionalizations of anisole derivatives are more common, advancements continue to expand the scope of regiocontrol. beilstein-journals.org A hypothetical retrosynthetic disconnection based on this logic would involve coupling a cyclopentene precursor directly with anisole, bypassing the need for pre-halogenated or organometallic anisole derivatives.

On the cyclopentene ring, C-H functionalization could be used to introduce substituents or build the ring itself. For example, a rhodium-catalyzed C-H insertion could form the five-membered ring from an acyclic precursor containing a diazo group. nih.gov This strategy fundamentally alters the retrosynthetic analysis, viewing the C-H bond as a latent functional group, thereby enabling more convergent and efficient synthetic designs for complex molecules. nih.govnih.gov

Catalyst SystemC-H Bond TypeTransformation ExamplePotential Application to Target Compound
Palladium(II)/NorborneneAromatic C(sp²)-Hmeta-Arylation of anisole derivativesDirect coupling of a cyclopentenyl moiety to anisole
Rhodium(II) CarbenoidAliphatic C(sp³)-HIntramolecular C-H insertion to form a cyclopentane (B165970) ringFormation of the cyclopentene ring from a linear precursor
Ruthenium(II)/CarboxylateAromatic C(sp²)-Hortho-Alkenylation of phenols/anisolesDirect introduction of the cyclopentenyl group to the anisole ring
Copper(I)/PicolinimineAliphatic C(sp³)-HC-H HydroxylationFunctionalization of a pre-formed cyclopentane ring

Desymmetrization Strategies in the Synthesis of Chiral Cyclic Systems

The synthesis of enantioenriched compounds is a cornerstone of modern chemistry, particularly for biologically active molecules where a single enantiomer is responsible for the desired effect. Desymmetrization is a powerful strategy wherein a prochiral or meso compound is transformed into a chiral product by the selective reaction of one of two enantiotopic functional groups, atoms, or faces. This approach is highly relevant for establishing the stereocenter in this compound.

A hypothetical starting material for a desymmetrization approach could be a meso-cyclopentene derivative, such as cis-cyclopent-4-ene-1,3-diol or a related meso-bis(carbonate). A catalyst system composed of a transition metal and a chiral ligand can then selectively react with one of the two equivalent leaving groups. For example, a palladium-catalyzed asymmetric allylic alkylation (AAA) could introduce the 4-methoxyphenyl (B3050149) group onto the cyclopentene scaffold with high enantioselectivity. nih.gov Similarly, copper-catalyzed desymmetrization using organozirconium nucleophiles has proven effective for creating functionalized cyclopentenes with multiple stereocenters. nih.govacs.org

Another elegant approach is the enantioselective oxidative Heck reaction. In this method, a prochiral cyclopentene derivative can react with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) in the presence of a chiral palladium catalyst and an oxidant. acs.orgnih.gov This reaction can create two new stereocenters simultaneously with excellent diastereo- and enantioselectivity, providing a direct route to highly functionalized and enantioenriched cyclopentene cores. acs.org

Reaction TypeCatalyst/Ligand SystemSubstrate TypeProduct Feature
Asymmetric Allylic Alkylation (AAA)Pd(0) / Chiral Phosphine (B1218219) Ligandmeso-Cyclopentene bis(carbonate)Enantioenriched substituted cyclopentene
Oxidative Heck ReactionPd(TFA)₂ / Chiral Pyox Ligand4,4-Disubstituted cyclopent-1-eneArylated cyclopentene with two new stereocenters
Copper-Catalyzed AlkylationCu / Chiral Ligandmeso-Cyclic bisphosphateFunctionalized cyclopentene with quaternary centers
N-Heterocyclic Carbene (NHC) Catalyzed Aldol (B89426)Chiral Triazolium SaltAchiral Tricarbonyl Compoundα,α-Disubstituted cyclopentene

Catalytic Asymmetric Synthesis for Enantioenriched Products

Beyond desymmetrization, a multitude of other catalytic asymmetric strategies can be employed to generate the chiral cyclopentene framework of this compound. These methods build the chiral molecule from achiral or racemic precursors through enantioselective bond-forming reactions.

One of the most powerful methods for constructing five-membered rings is the [3+2] cycloaddition reaction. Chiral phosphine catalysts, for instance, can mediate the reaction between allenes and electron-poor olefins to generate highly functionalized cyclopentenes. rsc.orgresearchgate.net By designing and synthesizing novel chiral phosphepines, chemists have developed stereoconvergent processes that can use racemic allenes to produce cyclopentenes bearing quaternary stereocenters with excellent enantioselectivity. rsc.orgresearchgate.net An alternative approach could involve a formal [3+2] cycloaddition between a vinyl cyclopropane (B1198618) and a Michael acceptor, catalyzed by a palladium complex with a chiral ligand. beilstein-journals.org

Organocatalysis offers a complementary, metal-free approach. Chiral amines, such as prolinol derivatives, can catalyze domino or cascade reactions to rapidly build molecular complexity. frontiersin.org For example, a triple Michael domino reaction could assemble a fully substituted cyclopentane ring system from simple, achiral starting materials, creating multiple C-C bonds and stereocenters in a single pot with high stereocontrol. frontiersin.org Such strategies are highly efficient and align with the principles of green chemistry by minimizing the number of synthetic steps.

Green Chemistry Principles in Synthetic Route Design (e.g., Anisole as a Sustainable Solvent)

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign, economically viable, and safe. nih.govfirp-ula.org These principles are increasingly integral to modern synthetic route design. Key tenets include maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic rather than stoichiometric reagents. libretexts.org

In the synthesis of this compound, these principles can be applied in several ways. The use of catalytic methods like C-H functionalization and asymmetric catalysis inherently improves atom economy and reduces waste compared to classical methods involving stoichiometric reagents and protecting groups. nih.gov

A specific and highly relevant application of green chemistry to this compound involves the use of anisole itself as a sustainable solvent. Anisole is recognized as a "greener" alternative to many conventional nonpolar aromatic solvents like benzene (B151609), toluene, and chlorobenzene. rsc.orgrsc.org It is derived from renewable resources (lignin), has a lower toxicity profile, a higher boiling point (reducing volatility and flammability concerns), and is biodegradable. rsc.org Recent studies have demonstrated anisole's effectiveness as a solvent in various transformations, including hydroformylation and the synthesis of materials for perovskite solar cells. rsc.orgmdpi.com Designing a synthetic route where anisole serves as both a reactant (or precursor to one) and the reaction solvent would represent a significant step towards a more sustainable process, minimizing solvent waste and simplifying purification.

Green Chemistry PrincipleApplication in Synthesis of this compoundEnvironmental/Economic Benefit
Atom Economy Employing catalytic C-H activation or cycloaddition reactions.Maximizes incorporation of starting materials into the final product, reducing waste.
Safer Solvents Using anisole as a replacement for benzene, toluene, or chlorinated solvents.Lower toxicity, reduced VOC emissions, derived from renewable feedstocks. rsc.orgrsc.org
Catalysis Using catalytic (e.g., Pd, Cu, Rh, organocatalysts) instead of stoichiometric reagents.Reduces waste, allows for milder reaction conditions, enables enantioselectivity.
Energy Efficiency Developing reactions that proceed at ambient temperature and pressure (e.g., some electrochemical or organocatalytic methods).Lower energy consumption and reduced costs. jddhs.com
Reduce Derivatives Designing a route that avoids protecting groups through selective catalytic reactions.Fewer synthetic steps, less reagent waste, and improved overall yield.

Electrochemical Synthesis and Redox Control in Catalysis

Electrochemical organic synthesis is experiencing a renaissance as a powerful and sustainable tool. By using electricity as a "traceless" reagent, electrosynthesis can drive oxidation and reduction reactions without the need for stoichiometric chemical oxidants or reductants, which often generate toxic byproducts. rsc.org This methodology offers precise control over reaction potential, enabling unique reactivity and selectivity.

In the context of synthesizing cyclopentene derivatives, electrochemistry provides innovative pathways. For example, an electrochemical mediator-induced intermolecular [3+2] annulation of alkenes and alkynes has been developed to produce a variety of cyclopentenes under mild, metal-free conditions. nih.govresearchgate.net This approach could be adapted to construct the cyclopentene ring of the target molecule. Furthermore, electrochemical methods can be merged with transition metal catalysis in a process known as metalla-electrocatalysis. scispace.com Here, the electric current is used to regenerate the active state of the catalyst (e.g., Pd(II) from Pd(0)), allowing catalytic C-H functionalization to proceed without chemical oxidants. acs.org This provides a greener pathway for the C-H arylation of anisole or functionalization of the cyclopentene ring.

Redox control is central to these processes. By fine-tuning the electrode potential, chemists can control the generation of radical intermediates or high-valent metal species, thereby directing the course of the reaction and preventing over-oxidation or other side reactions. lehigh.edu

Cascade Reactions and Annulations for Efficient Ring Formation

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient, as they reduce the number of steps, purifications, and solvent usage, leading to a rapid increase in molecular complexity from simple starting materials.

The formation of the cyclopentene ring is particularly well-suited to cascade strategies. Palladium-catalyzed annulation reactions of conjugate acceptors with allenyl boronic esters provide a rapid method for assembling substituted cyclopentenes. nih.gov Another approach is the metal-free oxidative [2+1+1+1] annulation of aldehydes and methylene (B1212753) nitriles, which proceeds through a four-step cascade to yield polysubstituted cyclopentenes. acs.org

Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, are also highly effective. A [3+2] annulation, for instance, can combine a three-atom component and a two-atom component to form the five-membered ring. Phosphine-catalyzed [3+2] annulation of allenes with electron-deficient alkenes is a classic example that has been developed into highly regioselective and asymmetric variants for producing functionalized spirocyclic cyclopentenes. rsc.orgnih.gov These efficient ring-forming strategies are instrumental in modern synthesis for accessing complex cyclic and polycyclic structures in a step-economical fashion. organic-chemistry.org

Q & A

Q. What are the recommended synthetic routes for 1-(cyclopent-3-en-1-yl)-4-methoxybenzene, and how can reaction conditions be optimized?

The synthesis of arylcyclopentene derivatives often involves cross-coupling reactions. A plausible route could use a Suzuki-Miyaura coupling between 4-methoxyphenylboronic acid and a cyclopentene-containing electrophile (e.g., cyclopent-3-en-1-yl bromide) under palladium catalysis. Key parameters to optimize include catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., toluene/water mixture) to enhance yield and purity . Reaction progress can be monitored via TLC or GC-MS. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typical.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : ¹H NMR can confirm the cyclopentene moiety (olefinic protons at δ 5.5–6.0 ppm, splitting patterns indicative of coupling) and methoxy group (singlet at δ ~3.8 ppm). ¹³C NMR resolves quaternary carbons in the cyclopentene ring .
  • HPLC : Chiral HPLC with columns like Chiralpak IA/IB may separate enantiomers if stereocenters exist. Derivatization (e.g., PMB ether formation) enhances resolution for enantiomeric excess (e.e.) determination .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₂H₁₄O).

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures.
  • Light Sensitivity : Store in amber vials if UV-Vis spectroscopy shows absorbance in the UV range.
  • Hygroscopicity : Karl Fischer titration to measure moisture uptake.
  • Long-Term Storage : Monitor degradation via HPLC at intervals (e.g., 0, 3, 6 months) under refrigerated (4°C) and ambient conditions .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data for this compound?

If X-ray diffraction yields ambiguous results (e.g., disorder in the cyclopentene ring), use:

  • SHELX Software : Refinement with SHELXL for small-molecule crystallography. Apply restraints for bond lengths/angles and test twinning models if R-factor discrepancies arise .
  • Complementary Techniques : Pair with DFT-optimized molecular geometry (e.g., Gaussian09) to validate bond angles and torsional strain .

Q. How can stereochemical outcomes in derivatives be systematically analyzed?

For derivatives like epoxides or cycloadducts:

  • NOESY NMR : Detect through-space interactions to assign relative configurations.
  • Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration if chiral centers are introduced .
  • Computational Prediction : Compare experimental NMR shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis set) .

Q. What mechanistic insights guide the design of radical or photochemical reactions involving this compound?

  • Radical Trapping : Use TEMPO or BHT to confirm radical intermediates in reactions (e.g., cyclopropane ring-opening). Monitor via EPR spectroscopy.
  • UV-Triggered Pathways : Irradiate at λmax (determined via UV-Vis) to study [2+2] cycloadditions or isomerization. Quenching experiments identify reactive intermediates .

Safety and Handling

Q. What PPE and engineering controls are essential given limited toxicity data?

  • PPE : Nitrile gloves (tested against similar aromatic ethers), lab coat, and safety goggles. Use respiratory protection (FFP2 masks) if airborne particulates are generated .
  • Ventilation : Conduct reactions in a fume hood. Store in a flammables cabinet away from oxidizers .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .

Key Challenges and Solutions

  • Synthetic Yield Variability : Optimize catalyst pre-activation (e.g., degas solvents with N₂).
  • Spectroscopic Overlaps : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic/olefinic regions .
  • Data Reproducibility : Standardize reaction protocols (e.g., syringe pump for slow reagent addition in exothermic steps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.